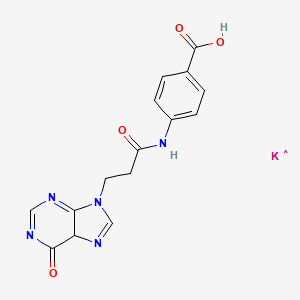
Methanamine, N-methyl-, gallium salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, N-methyl-, gallium salt (9CI) is a chemical compound that consists of a gallium ion complexed with N-methylmethanamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-methyl-, gallium salt typically involves the reaction of gallium salts with N-methylmethanamine under controlled conditions. One common method is to dissolve gallium nitrate in a suitable solvent and then add N-methylmethanamine. The reaction mixture is stirred and heated to facilitate the formation of the gallium complex.
Industrial Production Methods
Industrial production of Methanamine, N-methyl-, gallium salt may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-methyl-, gallium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gallium.
Reduction: Reduction reactions can convert the gallium ion to a lower oxidation state.
Substitution: The N-methylmethanamine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions may produce different gallium complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-methyl-, gallium salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Methanamine, N-methyl-, gallium salt involves its interaction with molecular targets, such as enzymes or receptors. The gallium ion can coordinate with various ligands, affecting the structure and function of the target molecules. This coordination can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanamine, N-methyl-, gallium salt include:
- Methanamine, N-methyl-, sodium salt
- Methanamine, N-methyl-, potassium salt
- Methanamine, N-methyl-, aluminum salt
Uniqueness
Methanamine, N-methyl-, gallium salt is unique due to the presence of the gallium ion, which imparts distinct chemical and physical properties compared to its sodium, potassium, and aluminum counterparts. These properties make it particularly useful in specific applications, such as in the field of advanced materials and catalysis.
Eigenschaften
CAS-Nummer |
634559-71-0 |
|---|---|
Molekularformel |
C2H7GaN |
Molekulargewicht |
114.81 g/mol |
InChI |
InChI=1S/C2H7N.Ga/c1-3-2;/h3H,1-2H3; |
InChI-Schlüssel |
IWJVZVOXSGOSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

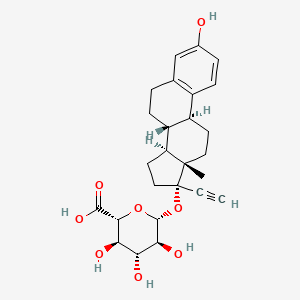
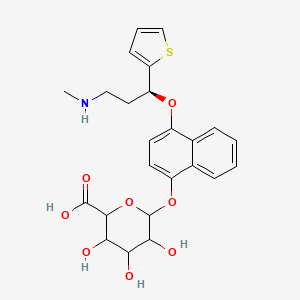

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
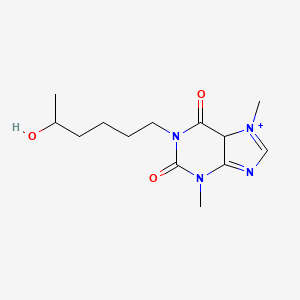
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)

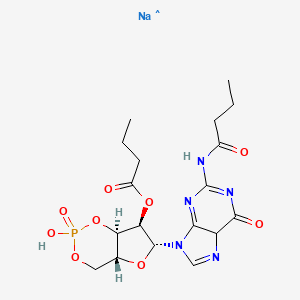
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)
